REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][OH:8].I[CH:10]([CH3:12])[CH3:11].[BH4-].[Na+]>CO.O>[CH3:11][CH:10]([N:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[CH2:7][OH:8])[CH3:12] |f:2.3,4.5|
|
Name
|
|
Quantity
|
3.27 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)CO
|
Name
|
|
Quantity
|
3.59 mL
|
Type
|
reactant
|
Smiles
|
IC(C)C
|
Name
|
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO.O
|
Name
|
mixture
|
Quantity
|
23 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
a reaction solution was concentrated to dryness
|
Type
|
ADDITION
|
Details
|
To the residue was added water
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product thus obtained
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography on silica gel (SiO2 : 90 g, CHCl3)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)N1C(CCCC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.61 g | |
YIELD: PERCENTYIELD | 13% | |
YIELD: CALCULATEDPERCENTYIELD | 12.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |